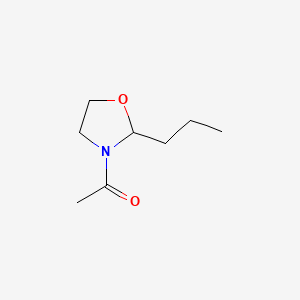
1-(2-Propyloxazolidin-3-yl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Propyloxazolidin-3-yl)ethanone is a heterocyclic organic compound with the molecular formula C8H15NO2. It belongs to the oxazolidine family, which is characterized by a five-membered ring containing both nitrogen and oxygen atoms.
准备方法
Synthetic Routes and Reaction Conditions: 1-(2-Propyloxazolidin-3-yl)ethanone can be synthesized through several methods. One common approach involves the reaction of 1,2-amino alcohols with aldehydes or ketones. This reaction typically proceeds under mild conditions and can be catalyzed by either metal-free or transition metal-catalyzed processes . For instance, the metal-free domino annulation/Mannich reaction is a notable method for synthesizing oxazolidines .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
化学反应分析
Types of Reactions: 1-(2-Propyloxazolidin-3-yl)ethanone undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace functional groups within the compound.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired product.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinones, while reduction can produce alcohol derivatives .
科学研究应用
1-(2-Propyloxazolidin-3-yl)ethanone has a wide range of applications in scientific research:
作用机制
The mechanism of action of 1-(2-Propyloxazolidin-3-yl)ethanone involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell walls or inhibit essential enzymes . Further research is needed to fully elucidate the molecular pathways involved.
相似化合物的比较
Oxazolidinones: These compounds share the oxazolidine ring structure and have similar chemical properties.
Spirooxazolidines: These derivatives have a spirocyclic structure and exhibit unique biological activities.
Mono- and Polycyclic Oxazolidines: These compounds vary in their ring structures and have diverse applications.
Uniqueness: 1-(2-Propyloxazolidin-3-yl)ethanone is unique due to its specific acetyl and propyl substituents, which confer distinct chemical and biological properties.
属性
CAS 编号 |
138531-19-8 |
|---|---|
分子式 |
C8H15NO2 |
分子量 |
157.213 |
IUPAC 名称 |
1-(2-propyl-1,3-oxazolidin-3-yl)ethanone |
InChI |
InChI=1S/C8H15NO2/c1-3-4-8-9(7(2)10)5-6-11-8/h8H,3-6H2,1-2H3 |
InChI 键 |
FJHGDIGRUIIQOM-UHFFFAOYSA-N |
SMILES |
CCCC1N(CCO1)C(=O)C |
同义词 |
Oxazolidine, 3-acetyl-2-propyl- (9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















